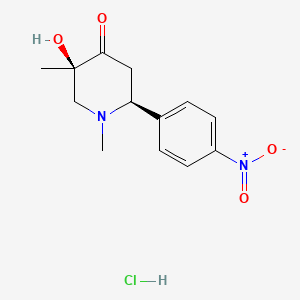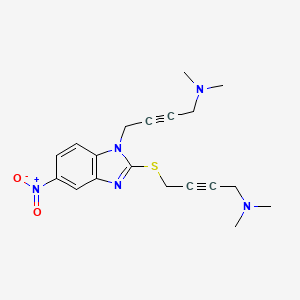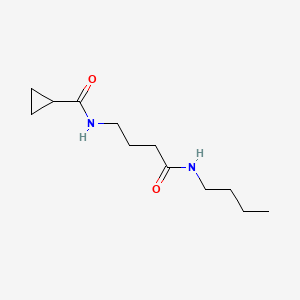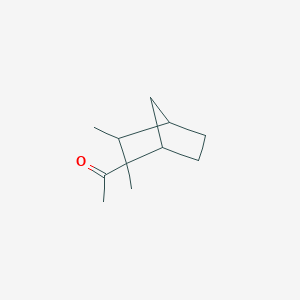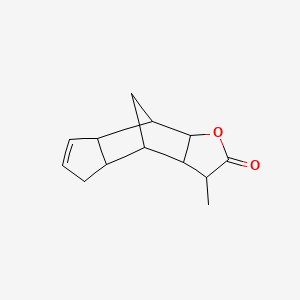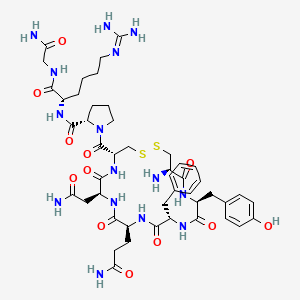
Arginine vasopressin, homo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arginine vasopressin, homo- is a peptide hormone primarily produced in the hypothalamus and released by the posterior pituitary gland. It plays a crucial role in regulating water balance, blood pressure, and social behaviors. This hormone is also known for its vasoconstrictive properties, which help maintain blood pressure during states of shock .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of arginine vasopressin, homo- involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of arginine vasopressin, homo- typically involves recombinant DNA technology. This method includes:
Gene Cloning: The gene encoding arginine vasopressin is inserted into a suitable expression vector.
Expression: The vector is introduced into a host organism, such as Escherichia coli, which produces the hormone.
Purification: The hormone is extracted and purified using chromatography techniques.
化学反応の分析
Types of Reactions: Arginine vasopressin, homo- undergoes various chemical reactions, including:
Oxidation: The cysteine residues in the peptide can form disulfide bonds.
Reduction: Disulfide bonds can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted to create analogs with different properties
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol can reduce disulfide bonds.
Substitution: Amino acid substitution is achieved using specific reagents during peptide synthesis
Major Products:
Oxidized Peptide: Formation of disulfide bonds.
Reduced Peptide: Free thiol groups.
Analog Peptides: Peptides with substituted amino acids
科学的研究の応用
Arginine vasopressin, homo- has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and folding.
Biology: Investigated for its role in social behaviors, stress response, and memory.
Medicine: Used in the treatment of diabetes insipidus and vasodilatory shock. .
Industry: Utilized in the production of synthetic analogs for therapeutic use
作用機序
Arginine vasopressin, homo- exerts its effects through binding to specific receptors in the body:
V1 Receptors: Located on vascular smooth muscle cells, leading to vasoconstriction.
V2 Receptors: Found in the kidneys, promoting water reabsorption and increasing blood volume.
V3 Receptors: Present in the pituitary gland, influencing the release of adrenocorticotropic hormone (ACTH)
The hormone activates these receptors, triggering intracellular signaling pathways that result in its physiological effects .
類似化合物との比較
Arginine vasopressin, homo- is similar to other peptide hormones such as:
Oxytocin: Shares a similar structure but differs in its effects on social bonding and uterine contractions.
Desmopressin: A synthetic analog with enhanced antidiuretic properties and reduced vasoconstrictive effects.
Terlipressin: Another synthetic analog used primarily for its vasoconstrictive properties in treating variceal bleeding
Uniqueness: Arginine vasopressin, homo- is unique due to its multifunctional role in regulating water balance, blood pressure, and social behaviors. Its ability to act on multiple receptor types and influence various physiological processes sets it apart from other similar compounds .
特性
CAS番号 |
52570-14-6 |
|---|---|
分子式 |
C47H67N15O12S2 |
分子量 |
1098.3 g/mol |
IUPAC名 |
(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-(diaminomethylideneamino)-1-oxohexan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C47H67N15O12S2/c48-28-23-75-76-24-34(46(74)62-18-6-10-35(62)45(73)57-29(40(68)55-22-38(51)66)9-4-5-17-54-47(52)53)61-44(72)33(21-37(50)65)60-41(69)30(15-16-36(49)64)56-42(70)32(19-25-7-2-1-3-8-25)59-43(71)31(58-39(28)67)20-26-11-13-27(63)14-12-26/h1-3,7-8,11-14,28-35,63H,4-6,9-10,15-24,48H2,(H2,49,64)(H2,50,65)(H2,51,66)(H,55,68)(H,56,70)(H,57,73)(H,58,67)(H,59,71)(H,60,69)(H,61,72)(H4,52,53,54)/t28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 |
InChIキー |
VAMXMOCLVRELHY-DZCXQCEKSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCCN=C(N)N)C(=O)NCC(=O)N |
正規SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN=C(N)N)C(=O)NCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


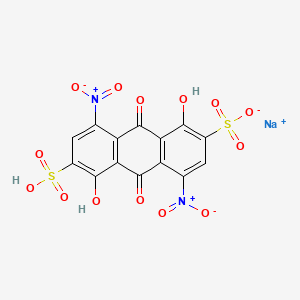
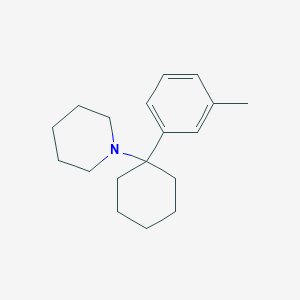
![6-[(Diethylamino)methyl]-5-methyl-2-(methylthio)-S-triazolo[1,5-A]pyrimidin-7-YL mononitrate](/img/structure/B12700622.png)
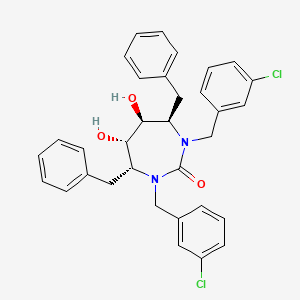
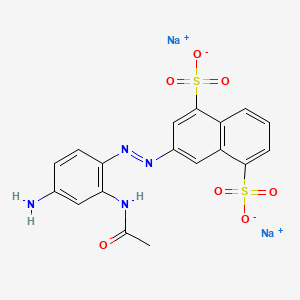
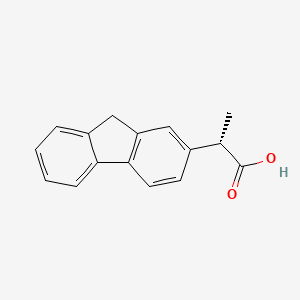
![2,2'-[(1-Methylpropyl)imino]bisethanol](/img/structure/B12700659.png)
